molecular formula C11H11BrClN B1341887 (4-Bromonaphthalen-1-yl)methanamine hydrochloride CAS No. 578029-09-1

(4-Bromonaphthalen-1-yl)methanamine hydrochloride

Cat. No.: B1341887
CAS No.: 578029-09-1
M. Wt: 272.57 g/mol
InChI Key: VMIHRIRAILUHFK-UHFFFAOYSA-N
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Description

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H11BrClN and a molecular weight of 272.57 g/mol . It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromonaphthalen-1-yl)methanamine hydrochloride typically involves the bromination of naphthalene followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include:

    Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromonaphthalene.

    Amination: The 4-bromonaphthalene undergoes a nucleophilic substitution reaction with methanamine under basic conditions to form (4-Bromonaphthalen-1-yl)methanamine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4-Bromonaphthalen-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromine atom can be reduced to form the corresponding naphthylmethanamine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide, thiols, or primary amines under basic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Naphthylmethanamine.

    Substitution: Various substituted naphthylmethanamines depending on the nucleophile used.

Scientific Research Applications

(4-Bromonaphthalen-1-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromonaphthalen-1-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and amine group are key functional groups that can participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloronaphthalen-1-yl)methanamine hydrochloride
  • (4-Fluoronaphthalen-1-yl)methanamine hydrochloride
  • (4-Iodonaphthalen-1-yl)methanamine hydrochloride

Uniqueness

(4-Bromonaphthalen-1-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific reactions that other halogenated analogs may not. The bromine atom also influences the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research applications.

Properties

IUPAC Name

(4-bromonaphthalen-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN.ClH/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11;/h1-6H,7,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIHRIRAILUHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592212
Record name 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578029-09-1
Record name 1-(4-Bromonaphthalen-1-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-methylnaphthaline (25 g, 0.113 mol), NBS (22.2 g, 0.123 mol) and benzoylperoxide (5 g) in CCl4 (750 mL) was refluxed for 5 h. The reaction mixture was cooled, filtered off the succinimide and concentrated to give crude bromide (34 g) and used for the next reaction without any purification. To a cold (−40° C.) solution of liquid ammonia (2 L) was added 1-bromo-4-bromomethyl naphthaline (crude 34 g) dissolved in 200 mL of CH2Cl2 over a period of 45 min. The reaction mixture was then stirred at −40° C. for 18 h. The reaction mixture was then allowed to stir at RT and concentrated under vacuum to give yellow residue. The residue was then treated with 3N HCl (250 mL), filtered off the solid obtained and washed with CH2Cl2 (2×250 mL). The solid was dried under vacuum to give (4-bromo-1-naphthyl)methylamine hydrochloride (25 g, 80%). HPLC purity: 96.6%
Quantity
2 L
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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